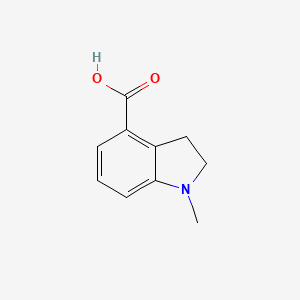
Methyl 3,5-difluoro-4-hydroxybenzoate
Vue d'ensemble
Description
Methyl 3,5-difluoro-4-hydroxybenzoate: is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with .
Esterification Reaction: The carboxyl group of the starting material is esterified using in the presence of an acid catalyst such as or . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure .
Industrial Production Methods: In an industrial setting, the synthesis of methyl 3,5-difluoro-4-hydroxybenzoate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like or .
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in polar aprotic solvents such as .
Oxidation: in aqueous solution or in acetic acid.
Reduction: in anhydrous ether.
Major Products:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of or .
Reduction: Formation of .
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Fluorinated Compounds: Its fluorinated nature makes it useful in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active compounds due to its structural similarity to natural products.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties such as increased thermal stability and resistance to degradation.
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of methyl 3,5-difluoro-4-hydroxybenzoate depends on its specific application. In drug development, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in medicinal chemistry.
Comparaison Avec Des Composés Similaires
- Methyl 3,5-dibromo-4-hydroxybenzoate
- Methyl 3,5-dichloro-4-hydroxybenzoate
- Methyl 3,5-dimethyl-4-hydroxybenzoate
Uniqueness:
- Fluorine Atoms: The presence of fluorine atoms at positions 3 and 5 provides unique electronic properties, such as increased electronegativity and lipophilicity, which can influence the compound’s reactivity and biological activity.
- Hydroxyl Group: The hydroxyl group at position 4 allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
methyl 3,5-difluoro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFQIZAZPRYIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707108 | |
| Record name | Methyl 3,5-difluoro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170572-47-1 | |
| Record name | Methyl 3,5-difluoro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














